Cas no 2375262-06-7 (4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2))
4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2)
- EN300-7427921
- AT32077
- 2375262-06-7
- MFCD32068651
- 4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride
- 4-(AZETIDIN-3-YL)-4H-1,2,4-TRIAZOLE DIHYDROCHLORIDE
-
- Inchi: 1S/C5H8N4.ClH/c1-5(2-6-1)9-3-7-8-4-9;/h3-6H,1-2H2;1H
- InChI Key: QVVWJFZEKNEDBQ-UHFFFAOYSA-N
- SMILES: C1(N2C=NN=C2)CNC1.Cl
Computed Properties
- Exact Mass: 196.0282517g/mol
- Monoisotopic Mass: 196.0282517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.7Ų
4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427921-0.05g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 0.05g |
$182.0 | 2025-03-11 | |
| Enamine | EN300-7427921-0.1g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 0.1g |
$272.0 | 2025-03-11 | |
| Enamine | EN300-7427921-0.25g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 0.25g |
$389.0 | 2025-03-11 | |
| Enamine | EN300-7427921-0.5g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 0.5g |
$613.0 | 2025-03-11 | |
| Enamine | EN300-7427921-1.0g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 1.0g |
$785.0 | 2025-03-11 | |
| Enamine | EN300-7427921-2.5g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 2.5g |
$1539.0 | 2025-03-11 | |
| Enamine | EN300-7427921-5.0g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 5.0g |
$2277.0 | 2025-03-11 | |
| Enamine | EN300-7427921-10.0g |
4-(azetidin-3-yl)-4H-1,2,4-triazole dihydrochloride |
2375262-06-7 | 95.0% | 10.0g |
$3376.0 | 2025-03-11 | |
| Aaron | AR028IYH-50mg |
4-(azetidin-3-yl)-4H-1,2,4-triazoledihydrochloride |
2375262-06-7 | 95% | 50mg |
$276.00 | 2025-02-16 | |
| Aaron | AR028IYH-100mg |
4-(azetidin-3-yl)-4H-1,2,4-triazoledihydrochloride |
2375262-06-7 | 95% | 100mg |
$399.00 | 2025-02-16 |
4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) Suppliers
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Additional information on 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2)
4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) (CAS No. 2375262-06-7): A Comprehensive Overview
4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) (CAS No. 2375262-06-7) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique triazole and azetidine structural motifs, is widely studied for its potential applications in drug discovery and development. The presence of the hydrochloride salt form enhances its solubility, making it particularly useful in various experimental and industrial settings.
The molecular structure of 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) combines a 1,2,4-triazole core with an azetidine ring, a combination that is relatively rare in synthetic chemistry. This structural uniqueness contributes to its diverse reactivity and potential utility in designing novel bioactive molecules. Researchers are particularly interested in its role as a building block for more complex compounds, especially in the development of small-molecule inhibitors and therapeutic agents.
One of the most compelling aspects of CAS No. 2375262-06-7 is its relevance to current trends in medicinal chemistry. With the growing demand for targeted therapies and precision medicine, compounds like this are increasingly valuable. The triazole moiety, in particular, is known for its ability to participate in hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding. Meanwhile, the azetidine ring introduces conformational rigidity, potentially improving the pharmacokinetic properties of derived drugs.
In addition to its pharmaceutical applications, 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) is also explored in material science. Its unique structure may contribute to the development of advanced polymers or coatings with specific mechanical or chemical resistance properties. The compound's stability under various conditions makes it a candidate for high-performance material applications, though research in this area is still in its early stages.
The synthesis of CAS No. 2375262-06-7 typically involves multi-step organic reactions, starting from readily available precursors. Key steps often include the formation of the 1,2,4-triazole ring followed by the introduction of the azetidine moiety. The final hydrochloride salt is usually obtained through a straightforward acid-base reaction, ensuring high purity and yield. Researchers are continually optimizing these synthetic routes to improve efficiency and scalability.
From a commercial perspective, the demand for 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) is steadily increasing, particularly from pharmaceutical companies and research institutions. Its role as a key intermediate in drug development pipelines has made it a valuable commodity in the fine chemicals market. Suppliers often highlight its high purity and consistent quality as major selling points, catering to the stringent requirements of modern drug discovery programs.
Quality control for CAS No. 2375262-06-7 typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the rigorous standards required for pharmaceutical applications. Batch-to-batch consistency is particularly crucial, as even minor impurities can significantly impact downstream research or production processes.
Looking ahead, the future of 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) appears promising. With ongoing advancements in computational chemistry and structure-based drug design, this compound may play an even greater role in identifying new therapeutic candidates. Its structural features make it an attractive scaffold for virtual screening and molecular modeling studies, potentially accelerating the discovery of novel bioactive molecules.
For researchers working with CAS No. 2375262-06-7, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard conditions, it should be stored in a cool, dry environment, protected from moisture and light. These precautions help preserve the compound's integrity over extended periods, ensuring reliable performance in experimental applications.
The scientific literature contains numerous references to compounds structurally related to 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2), highlighting the broad interest in this chemical class. Recent publications have explored its potential in addressing various biological targets, from enzymes to receptors, further underscoring its versatility as a research tool and pharmaceutical intermediate.
In conclusion, 4H-1,2,4-Triazole, 4-(3-azetidinyl)-, hydrochloride (1:2) (CAS No. 2375262-06-7) represents a fascinating intersection of chemistry and biology. Its unique structural features, combined with its potential applications in drug discovery and material science, make it a compound of significant interest to researchers across multiple disciplines. As scientific understanding of its properties and reactivities continues to grow, so too will its importance in advancing various fields of study and industrial applications.
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